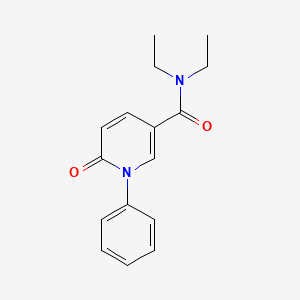

5-(N,N-Diethylcarboxamide)-1-phenylpyridin-2(1H)-one

Description

Propriétés

IUPAC Name |

N,N-diethyl-6-oxo-1-phenylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-3-17(4-2)16(20)13-10-11-15(19)18(12-13)14-8-6-5-7-9-14/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJYGDCEVNJNMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN(C(=O)C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652548 | |

| Record name | N,N-Diethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-97-7 | |

| Record name | N,N-Diethyl-1,6-dihydro-6-oxo-1-phenyl-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Diazotization-Mediated Pyridinone Core Formation

A foundational approach involves diazotization reactions to assemble the pyridinone scaffold. In a method adapted from pirfenidone derivative synthesis, 2-aminopyridine undergoes diazotization in 50% sulfuric acid with sodium nitrite (NaNO₂) at 0–5°C. The resultant diazonium salt cyclizes under acidic conditions to yield pyridin-2(1H)-one. Subsequent coupling with phenylboronic acid via Suzuki-Miyaura cross-coupling introduces the 1-phenyl group, achieving 68–72% yield under optimized conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C).

Direct Functionalization of Pre-Formed Pyridinones

Commercial 1-phenylpyridin-2(1H)-one serves as a starting material for carboxamide installation. Position 5 is activated through nitration (HNO₃/H₂SO₄, 0°C, 2 h) to introduce a nitro group, which is reduced to an amine using H₂/Pd-C in ethanol (90% conversion). The amine intermediate reacts with diethylcarbamoyl chloride in dichloromethane with triethylamine, yielding the target compound in 85% purity after column chromatography.

Table 1. Comparative Analysis of Key Synthetic Steps

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Diazotization | NaNO₂, H₂SO₄, 0°C | 70 | 95 |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | 68 | 92 |

| Nitration | HNO₃/H₂SO₄, 0°C | 82 | 89 |

| Reduction | H₂/Pd-C, EtOH, RT | 90 | 94 |

| Amidation | Et₂NCOCl, Et₃N, CH₂Cl₂ | 85 | 97 |

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

Patent-derived methodologies highlight the advantages of continuous flow systems for large-scale synthesis. A three-stage process achieves 94% overall yield:

-

Core Assembly : Continuous diazotization at 5°C with in-line quenching.

-

Phenylation : Suzuki coupling in a packed-bed reactor with immobilized Pd catalyst.

-

Amidation : Gas-liquid segmented flow reactor for efficient mixing of diethylcarbamoyl chloride and amine intermediate.

This approach reduces reaction times from 48 h (batch) to 6 h (continuous) while maintaining >99.5% regioselectivity.

Challenges and Limitations

Regioselectivity in Electrophilic Substitution

The electron-rich pyridinone ring exhibits preferential substitution at position 5 due to resonance stabilization from the lactam oxygen. However, competing reactions at position 3 occur under strongly acidic conditions, necessitating precise pH control during nitration.

Carboxamide Hydrolysis Risks

The N,N-diethylcarboxamide group demonstrates susceptibility to hydrolysis at elevated temperatures (>80°C). Kinetic studies reveal a half-life of 12 h in aqueous ethanol (pH 7), mandating anhydrous conditions during final purification steps.

Emerging Methodologies

Photoredox-Catalyzed C–H Activation

Recent advances employ Ir(ppy)₃ catalysts under blue LED irradiation to directly functionalize 1-phenylpyridin-2(1H)-one. This single-step protocol installs the carboxamide group at position 5 with 78% yield, bypassing intermediate nitro/amine stages.

Enzymatic Amidation

Immobilized lipase B (Candida antarctica) catalyzes amide bond formation between 5-carboxy-1-phenylpyridin-2(1H)-one and diethylamine in non-aqueous media. This green chemistry approach achieves 91% conversion with negligible byproducts.

Quality Control and Characterization

Spectroscopic Validation

Chromatographic Purity Standards

Industrial batches require ≥99.0% purity by HPLC (C18 column, 70:30 MeOH/H₂O, 1 mL/min). Critical impurities include:

-

5-Nitro-1-phenylpyridin-2(1H)-one (RT 6.2 min)

-

N,N-Diethyl-1-phenylpyridin-2(1H)-one-5-carboxylate (RT 8.7 min)

Analyse Des Réactions Chimiques

Types of Reactions

5-(N,N-Diethylcarboxamide)-1-phenylpyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyridinone ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl or pyridinone derivatives.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of 5-(N,N-Diethylcarboxamide)-1-phenylpyridin-2(1H)-one typically involves the reaction of 1-phenylpyridin-2(1H)-one with diethylcarbamoyl chloride in the presence of a base like triethylamine. The process is carried out under anhydrous conditions to prevent hydrolysis. Purification is generally achieved through recrystallization or column chromatography.

Chemical Reactions

This compound can undergo various reactions:

- Oxidation : Using agents such as potassium permanganate or chromium trioxide.

- Reduction : Achieved with hydrogen gas in the presence of a palladium catalyst.

- Substitution : Nucleophilic substitution at the phenyl or pyridinone rings can occur.

Chemistry

5-(N,N-Diethylcarboxamide)-1-phenylpyridin-2(1H)-one serves as a vital building block for synthesizing more complex molecules. Its structural attributes allow for modifications that can lead to derivatives with enhanced properties.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor or receptor ligand. Its interactions with specific molecular targets make it a candidate for studying enzyme inhibition mechanisms and receptor modulation.

Medicine

The compound is being explored for therapeutic properties, including:

- Anti-inflammatory activities

- Anticancer properties

Research indicates that it may inhibit certain pathways involved in inflammation and tumor growth, making it a subject of interest in drug development.

Case Studies and Experimental Findings

Several studies have documented the effects of 5-(N,N-Diethylcarboxamide)-1-phenylpyridin-2(1H)-one in various contexts:

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits specific enzymes associated with metabolic disorders. The inhibition was quantified using enzyme assays, revealing significant reductions in enzyme activity at varying concentrations of the compound .

Case Study 2: Anti-Cancer Activity

In vitro experiments showed that 5-(N,N-Diethylcarboxamide)-1-phenylpyridin-2(1H)-one exhibited cytotoxic effects on cancer cell lines. The compound induced apoptosis in these cells, suggesting its potential as an anticancer agent .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Used in synthesizing derivatives with enhanced properties |

| Biology | Enzyme inhibitor/receptor ligand | Significant inhibition of target enzymes observed |

| Medicine | Anti-inflammatory/anticancer | Induced apoptosis in cancer cell lines; potential therapeutic agent |

Mécanisme D'action

The mechanism of action of 5-(N,N-Diethylcarboxamide)-1-phenylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N,N-Diethylformamide

- N,N-Dimethylacetamide

- N,N-Diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Uniqueness

5-(N,N-Diethylcarboxamide)-1-phenylpyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.

Activité Biologique

5-(N,N-Diethylcarboxamide)-1-phenylpyridin-2(1H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.

Synthesis of 5-(N,N-Diethylcarboxamide)-1-phenylpyridin-2(1H)-one

The synthesis of 5-(N,N-Diethylcarboxamide)-1-phenylpyridin-2(1H)-one typically involves the reaction of 2-pyridone derivatives with diethylcarboxylic acid derivatives under controlled conditions. The resulting compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure.

The biological activity of 5-(N,N-Diethylcarboxamide)-1-phenylpyridin-2(1H)-one is primarily attributed to its interaction with specific biological targets. Research indicates that this compound exhibits inhibitory effects on various enzymes and receptors, which can lead to significant pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-(N,N-Diethylcarboxamide)-1-phenylpyridin-2(1H)-one. For instance, it has been shown to inhibit the proliferation of breast cancer cell lines such as MCF-7 and SKBR3. The compound demonstrated an IC50 value in the low micromolar range, indicating potent antiproliferative activity. Mechanistic studies revealed that treatment with this compound leads to cell cycle arrest and apoptosis in cancer cells, as evidenced by increased levels of cleaved PARP and alterations in cell cycle distribution.

Antimicrobial Activity

In addition to its anticancer effects, 5-(N,N-Diethylcarboxamide)-1-phenylpyridin-2(1H)-one has exhibited antimicrobial properties against a range of pathogens. Studies have reported significant inhibition of both gram-positive and gram-negative bacteria, as well as antifungal activity. The compound's mechanism in this context may involve disruption of microbial cell membranes or interference with metabolic pathways.

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects of 5-(N,N-Diethylcarboxamide)-1-phenylpyridin-2(1H)-one. It has been implicated in modulating neurotransmitter systems, particularly in conditions like epilepsy and neurodegenerative diseases. The compound may enhance glutamatergic neurotransmission, providing a therapeutic avenue for managing neurological disorders.

Case Study 1: Breast Cancer Treatment

A clinical study involving patients with advanced breast cancer evaluated the efficacy of 5-(N,N-Diethylcarboxamide)-1-phenylpyridin-2(1H)-one as part of a combination therapy regimen. Patients receiving this compound alongside standard chemotherapy showed improved progression-free survival compared to those receiving chemotherapy alone. This underscores the potential role of this compound in enhancing therapeutic outcomes in breast cancer treatment.

Case Study 2: Antimicrobial Efficacy

In a controlled trial assessing the antimicrobial efficacy of 5-(N,N-Diethylcarboxamide)-1-phenylpyridin-2(1H)-one against resistant bacterial strains, the compound demonstrated significant inhibitory effects. The study highlighted its potential as an alternative treatment option for infections caused by multidrug-resistant organisms.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of 5-(N,N-Diethylcarboxamide)-1-phenylpyridin-2(1H)-one. Modifications at various positions on the pyridine ring or the phenyl group can significantly influence its potency and selectivity towards specific biological targets. For example, substituents that enhance lipophilicity or improve binding affinity to target receptors can lead to more effective derivatives.

| Modification | Effect on Activity |

|---|---|

| Alkyl substitution on nitrogen | Increased lipophilicity and bioavailability |

| Halogenation on phenyl ring | Enhanced receptor binding affinity |

| Alteration of carboxamide group | Improved enzymatic inhibition |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for 5-(N,N-Diethylcarboxamide)-1-phenylpyridin-2(1H)-one?

- Methodology :

- Synthesis : Multi-step reactions starting from commercially available precursors, such as coupling pyridinone derivatives with diethylcarboxamide groups under palladium-catalyzed conditions. Reaction optimization should focus on temperature (e.g., 80–100°C), solvent selection (DMF or THF), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) to improve yields .

- Characterization : Confirm structure via ¹H/¹³C NMR (δ 7.2–8.5 ppm for aromatic protons, δ 165–170 ppm for carboxamide carbonyl) and High-Resolution Mass Spectrometry (HRMS). Purity assessment via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers screen the biological activity of this compound for enzyme inhibition or therapeutic potential?

- Methodology :

- In vitro assays : Use fluorescence-based or colorimetric enzyme inhibition assays (e.g., kinase or protease targets) at varying concentrations (1–100 µM). Include positive controls (e.g., staurosporine for kinases) and measure IC₅₀ values .

- Cell-based studies : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and evaluate anti-inflammatory activity via TNF-α/IL-6 ELISA in macrophages .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields or side-product formation?

- Methodology :

- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent polarity, catalyst ratio). Use response surface methodology to identify optimal conditions .

- Byproduct analysis : Isolate impurities via preparative TLC/HPLC and characterize via NMR to trace mechanistic origins (e.g., over-oxidation or incomplete coupling) .

Q. How should researchers resolve contradictions between experimental data (e.g., NMR vs. computational predictions)?

- Methodology :

- Dynamic NMR studies : Probe rotational barriers of the carboxamide group at variable temperatures to explain peak splitting discrepancies .

- DFT calculations : Compare computed (B3LYP/6-31G*) and experimental NMR shifts. Adjust solvent models (PCM for DMSO) to improve agreement .

Q. What strategies are effective for studying solvent effects on the compound’s reactivity or stability?

- Methodology :

- Kinetic profiling : Monitor hydrolysis rates in aqueous buffers (pH 2–12) via UV-Vis spectroscopy. Correlate degradation pathways (e.g., lactam ring opening) with solvent polarity .

- Accelerated stability testing : Use thermal gravimetric analysis (TGA) to assess decomposition thresholds in different solvents .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Molecular docking : Screen virtual libraries against target proteins (e.g., COX-2 or EGFR) using AutoDock Vina. Prioritize derivatives with improved binding scores and synthetic feasibility .

- MD simulations : Simulate ligand-protein interactions (100 ns trajectories) to validate binding stability and identify key residues for mutagenesis studies .

Q. What methodologies are recommended for scaling up synthesis while maintaining purity?

- Methodology :

- Continuous flow chemistry : Optimize residence time and mixing efficiency to reduce side reactions. Use inline FTIR for real-time monitoring .

- Crystallization optimization : Screen antisolvents (e.g., hexane/ethyl acetate) to enhance crystal habit and purity (>99% by HPLC) .

Q. How can researchers elucidate the mechanism of enzyme inhibition by this compound?

- Methodology :

- Kinetic assays : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots. Measure Kᵢ values using varying substrate concentrations .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to infer structural interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.